(5-Chloro-2-nitrophenyl)phenylmethanone is an organic compound that belongs to the class of ketones and is characterized by the presence of a chloro group and a nitro group on the phenyl ring. This compound is significant in various chemical and biological applications due to its unique structure and reactivity.
(5-Chloro-2-nitrophenyl)phenylmethanone is classified under organic compounds, specifically as a substituted benzophenone. Its IUPAC name reflects its functional groups, indicating that it contains both a chloro and a nitro substituent on the aromatic ring.
The synthesis of (5-Chloro-2-nitrophenyl)phenylmethanone typically involves:
The molecular formula of (5-Chloro-2-nitrophenyl)phenylmethanone is . It features:
Clc1cc(cc(c1)[N+](=O)[O-])C(=O)c2ccccc2
HRPHZUAPQWJPCZ-UHFFFAOYSA-N
(5-Chloro-2-nitrophenyl)phenylmethanone can undergo various chemical reactions due to its functional groups:
The mechanism of action for (5-Chloro-2-nitrophenyl)phenylmethanone involves its interaction with biological molecules:
Research indicates potential antimicrobial and anticancer activities attributed to these interactions, although further studies are necessary to fully elucidate these effects .
(5-Chloro-2-nitrophenyl)phenylmethanone has several scientific uses:
This compound exemplifies the intersection of organic chemistry with medicinal applications, highlighting its importance in ongoing research efforts within these fields.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2